molecular formula C11H10ClFN2O B1521624 5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1094291-16-3

5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B1521624
CAS No.: 1094291-16-3
M. Wt: 240.66 g/mol
InChI Key: KCFTYWSJCCXBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 1-chloroethyl group and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with ethyl chloroacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxadiazoles, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
  • 5-(1-Chloroethyl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole
  • 5-(1-Chloroethyl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole

Uniqueness

5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c1-7(12)11-14-10(15-16-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFTYWSJCCXBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.